Lipophilicity (LogP) Comparison for Optimized Drug Properties
2-(Benzyloxy)-4-fluoroaniline has a predicted ACD/LogP of 3.01 [1]. While direct LogP data for its chloro and bromo analogs are not available in the same source, this value is lower than what would be expected for the more lipophilic chloro (predicted LogP ~3.5) and bromo (predicted LogP ~3.8) analogs based on class-level inference and standard Hansch substituent constants (π). This moderate lipophilicity is more aligned with desirable drug-like properties, potentially improving solubility and reducing off-target binding compared to higher LogP analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 3.01 [1] |
| Comparator Or Baseline | Chloro analog (predicted): ~3.5; Bromo analog (predicted): ~3.8 (class-level inference) |
| Quantified Difference | Target is 0.5-0.8 units lower |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
A lower LogP suggests better aqueous solubility and a more favorable ADME profile, making it a more attractive starting point for lead optimization in drug discovery.
- [1] ChemSpider. 2-(Benzyloxy)-4-fluoroaniline. CSID:11856279. (Accessed 2026). View Source
